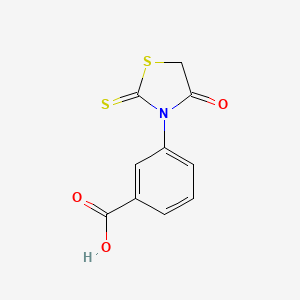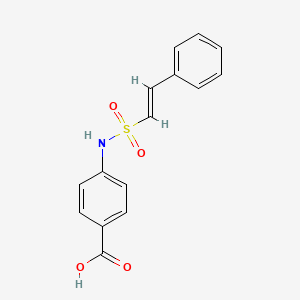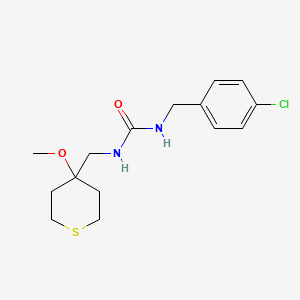
(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22ClN3O and its molecular weight is 379.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Anticancer Properties
Compounds based on chloroquine (CQ) scaffolds, including derivatives similar to “(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone”, have been extensively studied for their antimalarial effects. These compounds have shown potential in repurposing for various infectious and noninfectious diseases due to their biochemical properties. Particularly, their application in cancer therapy has been highlighted, suggesting that modifying these compounds could enhance their efficacy as part of anticancer combination chemotherapy (Njaria et al., 2015).
Enzymatic Degradation of Organic Pollutants
Research on the enzymatic degradation of organic pollutants highlights the potential of using redox mediators in conjunction with enzymes to enhance the efficiency of breaking down recalcitrant compounds. This approach could be relevant for derivatives of “this compound” in environmental remediation technologies (Husain & Husain, 2007).
Mechanisms of Action in Disease Modulation
The biochemical interactions and mechanisms of action of chloroquine and its derivatives have been studied in the context of autoimmune disorders. These compounds exhibit immunosuppressive activities, which may account for their ability to modulate diseases by reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. This indicates a broader therapeutic application, including for autoimmune conditions (Taherian et al., 2013).
Pharmaceutical Development Challenges
Despite the promising therapeutic potentials of compounds like “this compound”, there are significant challenges in pharmaceutical development, particularly related to bioavailability and physicochemical stability. Addressing these challenges requires innovative formulation strategies to enhance their clinical utility and effectiveness in disease treatment (Goyal et al., 2017).
Properties
IUPAC Name |
[4-(3-chloroanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-15-8-9-19-18(12-15)20(24-17-7-5-6-16(23)13-17)14-21(25-19)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKREEHZVRJVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)


![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2926301.png)

![8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2926303.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2926309.png)
![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2926314.png)

![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B2926317.png)
